molecular formula C10H15N5O2 B1481777 5-(2-azidoethyl)-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 2098091-09-7

5-(2-azidoethyl)-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

Cat. No.: B1481777
CAS No.: 2098091-09-7
M. Wt: 237.26 g/mol
InChI Key: IOYVDSYGCLVUFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-azidoethyl)-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a complex organic compound that belongs to the class of pyrrole derivatives This compound is characterized by its unique structure, which includes an azidoethyl group and a tetrahydropyrrolo[3,4-c]pyrrole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-azidoethyl)-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione typically involves a multi-step process. One common method involves the cycloaddition reaction of 2H-azirines with maleimides under visible light promotion. This reaction is facilitated by an organic photocatalyst, which ensures efficient and environmentally friendly synthesis with good functional group tolerance .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using continuous flow reactors, and employing scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-azidoethyl)-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione undergoes various chemical reactions, including:

    Oxidation: The azidoethyl group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The azido group can be reduced to an amine, which can further participate in various substitution reactions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azidoethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azidoethyl group can yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 5-(2-azidoethyl)-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione serves as a versatile intermediate for the construction of more complex molecules

Biology and Medicine

The compound’s potential biological activity has led to its investigation in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

In materials science, this compound can be used in the development of novel polymers and materials with unique properties. Its ability to undergo various chemical modifications makes it suitable for creating materials with specific functionalities.

Mechanism of Action

The mechanism by which 5-(2-azidoethyl)-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The azido group can participate in click chemistry reactions, forming stable triazole linkages that are useful in bioconjugation and drug development.

Comparison with Similar Compounds

Similar Compounds

  • 2-azidoethyl-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
  • 5-(2-azidoethyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

Uniqueness

5-(2-azidoethyl)-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is unique due to the presence of both an azidoethyl group and a tetrahydropyrrolo[3,4-c]pyrrole core. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

2-(2-azidoethyl)-5-ethyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O2/c1-2-15-9(16)7-5-14(4-3-12-13-11)6-8(7)10(15)17/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOYVDSYGCLVUFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2CN(CC2C1=O)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2-azidoethyl)-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Reactant of Route 2
Reactant of Route 2
5-(2-azidoethyl)-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Reactant of Route 3
5-(2-azidoethyl)-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Reactant of Route 4
Reactant of Route 4
5-(2-azidoethyl)-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Reactant of Route 5
5-(2-azidoethyl)-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Reactant of Route 6
Reactant of Route 6
5-(2-azidoethyl)-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.